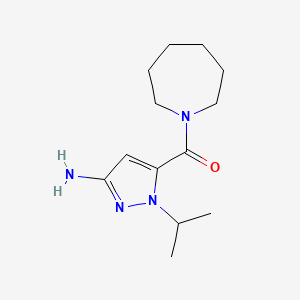

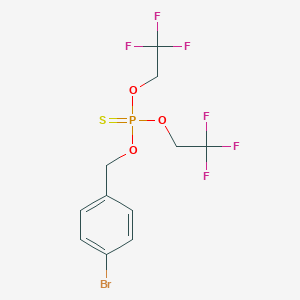

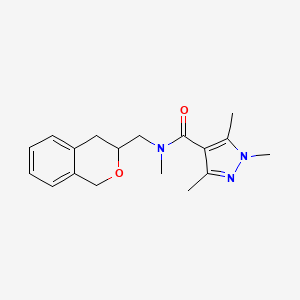

![molecular formula C22H20N2O3S3 B2764553 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide CAS No. 886960-74-3](/img/structure/B2764553.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It’s often used in the synthesis of various pharmaceutical compounds due to its wide range of biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base like NEt3, followed by nucleophilic substitution .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been extensively studied for their corrosion inhibition properties. Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The compounds showed higher inhibition efficiencies and stability compared to previously reported benzothiazole inhibitors, suggesting their potential as effective corrosion inhibitors for carbon steel in acidic environments Hu et al., 2016.

Antitumor Activity

The antitumor potential of benzothiazole derivatives has also been a subject of research. Yurttaş et al. (2015) synthesized twenty-five new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for their antitumor activity. Compounds showed considerable anticancer activity against some cancer cell lines, highlightingthe significance of benzothiazole derivatives as pharmacophoric groups in developing potential anticancer agents Yurttaş, Tay, & Demirayak, 2015.

Antimicrobial Activity

Rezki (2016) conducted a study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via the 1,3-dipolar cycloaddition reaction. The synthesized compounds were screened for their antimicrobial activity against a range of bacteria and fungi. Most compounds displayed promising antimicrobial activities at low minimum inhibition concentrations, demonstrating their potential as antimicrobial agents Rezki, 2016.

Application in Organic Electronics

The study of benzothiazole derivatives extends to the field of organic electronics as well. Matsidik et al. (2015) established Pd-catalyzed direct arylation conditions for unsubstituted furan and thiophene with acceptor bromides, including benzothiazole derivatives. This synthesis pathway enables the construction of donor–acceptor–donor building blocks for organic electronics, showcasing the versatility of benzothiazole derivatives in developing materials for electronic applications Matsidik et al., 2015.

Mechanism of Action

Mode of Action

This compound interacts with its target, topoisomerase I, via DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit the function of topoisomerase I . This interaction results in changes in the DNA structure, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription , leading to DNA damage and cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S3/c1-13-8-10-16(11-9-13)30(26,27)12-19(25)24-22-20(14(2)15(3)28-22)21-23-17-6-4-5-7-18(17)29-21/h4-11H,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNSFSGDORMWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

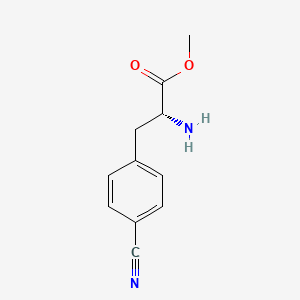

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

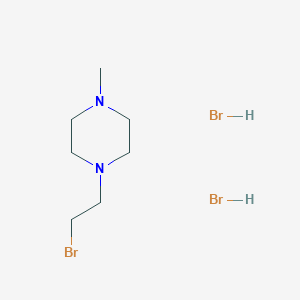

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)

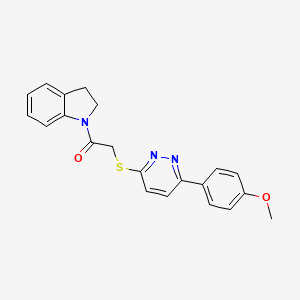

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)